molecular formula C7H18Cl2N2 B1458103 (S)-1-Ethyl-3-methyl-piperazine dihydrochloride CAS No. 1630082-91-5

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride

Cat. No.: B1458103
CAS No.: 1630082-91-5
M. Wt: 201.13 g/mol
InChI Key: LZQXZFBVEYXZIP-KLXURFKVSA-N
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Description

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a chiral piperazine derivative offered as a high-purity solid for research and development applications . Piperazine-based compounds are privileged structures in medicinal chemistry, frequently serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . This (S)-configured enantiomer is of particular value as a chiral building block or resolving agent in the asymmetric synthesis of enantiomerically pure drugs, contributing to the exploration of stereochemistry in biological activity . While the specific mechanism of action for this alkylated piperazine is compound-dependent, the piperazine scaffold is widely recognized in pharmacology. Notably, piperazine itself functions as a gamma-aminobutyric acid (GABA) agonist in anthelmintic therapies, causing flaccid paralysis and expulsion of parasitic worms . Other substituted piperazines form the core of numerous modern therapeutics, including antidepressants, antipsychotics, and antibiotics, often influencing a variety of neurological targets and receptors . Researchers primarily utilize this chemical in the development of novel ligands, catalysts, and potential therapeutic agents for neurological and psychiatric disorders . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3S)-1-ethyl-3-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQXZFBVEYXZIP-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN[C@H](C1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a chiral piperazine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including an ethyl and a methyl group attached to the piperazine ring, which contribute to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C7H17ClN2
  • Molecular Weight : Approximately 164.68 g/mol
  • CAS Number : 1630082-91-5

The compound exists as a dihydrochloride salt, enhancing its solubility and stability, making it suitable for various pharmaceutical applications .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. Notably, piperazine derivatives are known for their:

  • Antiviral Activities : Some derivatives have shown potential in inhibiting viral replication.
  • CNS Activity : The compound may interact with central nervous system pathways, suggesting possible applications in neuropharmacology.

The mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may interact with neurotransmitter systems and other molecular targets involved in various biological processes. The compound's structural features allow it to bind selectively to certain receptors, influencing signaling pathways critical for therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
PiperazineBasic structure; lacks substituentsWidely used in pharmaceuticals
1-MethylpiperazineContains a methyl group at position 1Simpler derivative; less potent than ethyl variant
4-EthylpiperidineEthyl group at position 4Exhibits different pharmacological profiles
2-(4-Methylpiperazin-1-yl)ethanolContains an additional hydroxyl groupPotentially more soluble; used in drug formulations

This compound is distinguished by its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Here are key findings from recent research:

  • Antiviral Activity : A study demonstrated that derivatives of (S)-1-Ethyl-3-methyl-piperazine exhibited inhibitory effects on viral replication, suggesting therapeutic potential against viral infections.
  • CNS Interaction Studies : Research utilizing binding assays indicated that this compound may have affinities for various neurotransmitter receptors, indicating potential use in treating CNS disorders .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related piperazine derivatives showed promising absorption and distribution characteristics, which could enhance the therapeutic efficacy of this compound in clinical settings .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H17ClN2
  • Molecular Weight : 164.68 g/mol
  • CAS Number : 1630082-91-5

The compound exists as a dihydrochloride salt, enhancing its solubility and stability, which are crucial for its applications in different scientific fields .

Medicinal Chemistry

This compound serves as a building block in the synthesis of various biologically active compounds. Its piperazine ring structure is prevalent in many pharmaceuticals, particularly those targeting the central nervous system and infectious diseases. For instance, studies have indicated that piperazine derivatives exhibit significant antiprotozoan and antibacterial activities .

Case Study: Antiparasitic Activity
Research has shown that piperazine derivatives, including those similar to this compound, demonstrate efficacy against parasites such as Plasmodium berghei, which causes malaria. In vitro studies have highlighted the potential of these compounds in treating liver stages of the parasite, showcasing their therapeutic promise .

Asymmetric Synthesis

Due to its chiral nature, this compound can be utilized in asymmetric synthesis reactions. This characteristic is vital for producing enantiomerically pure compounds that are essential in drug development. The compound can act as a catalyst or chiral auxiliary in various synthetic methodologies, facilitating the creation of complex molecules with high stereoselectivity .

Analytical Chemistry

The compound is also employed as a reference standard in analytical chemistry. Its well-defined structure allows researchers to compare and identify similar compounds effectively. Techniques such as high-performance liquid chromatography (HPLC) often utilize this compound for calibration purposes, ensuring accurate quantification of related substances.

Research into the biological activities of this compound has revealed its potential interactions with various biological targets. Binding affinity studies are commonly conducted using techniques such as radiolabeled ligand binding assays and surface plasmon resonance to elucidate its pharmacological profile.

Comparison with Similar Compounds

Structural Comparison

Piperazine dihydrochlorides vary in substituents and stereochemistry, which dictate their pharmacological profiles:

Compound Name Substituents/Modifications CAS Number Key Structural Features
(S)-1-Ethyl-3-methyl-piperazine diHCl Ethyl (C1), methyl (C3), S-configuration 1630082-91-5 Chiral center, small alkyl groups
(R)-1,3-Dimethylpiperazine diHCl Two methyl groups, R-configuration 1046788-71-9 No ethyl group, planar symmetry
Trimetazidine diHCl 2,3,4-Trimethoxybenzyl group N/A Aromatic substitution, bulky moiety
3-Methyl-1-(4-methylphenyl)piperazine diHCl Phenyl ring, methyl group 180622-24-6 Aromaticity increases lipophilicity
Vanoxerine diHCl Tetrahydroisoquinoline core 209984-68-9 Extended aromatic system

Key Insights :

  • Substituent Effects : Bulky groups (e.g., trimethoxybenzyl in Trimetazidine) enhance receptor specificity but reduce solubility. Smaller alkyl groups (ethyl/methyl) in the (S)-compound balance solubility and target engagement .
  • Stereochemistry : The S-enantiomer of 1-ethyl-3-methyl-piperazine diHCl may exhibit distinct pharmacokinetics compared to its R-counterpart, as seen in other chiral piperazines .

Physicochemical Properties

Property (S)-1-Ethyl-3-methyl-piperazine diHCl Vanoxerine diHCl Trimetazidine diHCl
Solubility (Water) High (due to diHCl salt) Moderate Low (bulky aryl group)
logP ~1.2 (predicted) 2.8 3.5
Stability Stable at RT Sensitive to hydrolysis Moderate stability

Key Insights :

  • The dihydrochloride salt form significantly improves water solubility, making the (S)-compound suitable for injectable formulations .

Key Insights :

  • While direct IC50 data for the (S)-compound is unavailable, structurally similar dihydrochlorides like Vanoxerine show potent anticancer activity (IC50 ~3–4 µM) .

Preparation Methods

Alkylation-Based Synthesis of (S)-1-Ethyl-3-methyl-piperazine

The primary synthetic route to (S)-1-Ethyl-3-methyl-piperazine dihydrochloride involves selective alkylation of the piperazine ring at the nitrogen atoms with ethyl and methyl groups, followed by conversion to the dihydrochloride salt.

  • Starting Material : The synthesis typically starts from (S)-3-methylpiperazine, which provides the chiral center at the 3-position.
  • Alkylation Reactions : The nitrogen atoms of the piperazine ring are alkylated using ethyl halides (e.g., ethyl chloride or ethyl bromide) and methyl halides (e.g., methyl iodide or methyl chloride) under controlled conditions to avoid over-alkylation or formation of undesired isomers.
  • Reaction Conditions : Alkylation is conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), often in the presence of a base like sodium hydride or potassium carbonate to deprotonate the nitrogen and facilitate nucleophilic substitution.
  • Temperature Control : Maintaining temperatures between 10°C and 25°C during methylation steps is crucial to control reaction rates and selectivity.
  • Purification : The crude product is purified by extraction with organic solvents such as toluene or ethyl acetate, followed by distillation or crystallization to isolate the pure alkylated piperazine.

This alkylation strategy ensures selective mono- and di-substitution on the piperazine ring while preserving the stereochemistry at the 3-position.

Formation of the Dihydrochloride Salt

After obtaining the free base (S)-1-ethyl-3-methyl-piperazine, the compound is converted into its dihydrochloride salt to improve stability, solubility, and ease of handling.

  • Salt Formation : The free base is treated with anhydrous or aqueous hydrochloric acid in stoichiometric amounts to form the dihydrochloride salt.
  • Reaction Medium : Typically, the reaction is carried out in an organic solvent or water, depending on solubility.
  • Isolation : The dihydrochloride salt precipitates out or is crystallized from the reaction mixture, yielding a stable solid form suitable for pharmaceutical applications.
  • Characterization : The salt is characterized by melting point, NMR, and mass spectrometry to confirm the formation and purity.

One-Pot Synthetic Procedures Using Protonated Piperazine

Recent advances have introduced simplified one-pot synthetic methods for monosubstituted piperazines, which can be adapted for chiral derivatives like (S)-1-ethyl-3-methyl-piperazine.

  • Protonation Strategy : Piperazine is protonated in situ to form piperazine-1-ium cation (monohydrochloride or monoacetate), which protects one nitrogen atom and suppresses disubstitution.
  • Catalysis : Metal ions supported on commercial polymeric resins act as heterogeneous catalysts to accelerate the reaction and improve yields.
  • Reaction Conditions : The reaction proceeds at room or elevated temperatures in common solvents with easy catalyst separation and reuse.
  • Microwave Acceleration : Microwave-assisted flow reactors have been employed to further reduce reaction times and enhance efficiency.
  • Yields and Purity : This method affords high yields and purity, with facile isolation of the desired monosubstituted piperazine derivative.

This approach aligns with green chemistry principles by reducing steps, waste, and energy consumption, and it is adaptable for preparing chiral piperazine derivatives when starting from enantiomerically pure protonated piperazine salts.

Summary Table of Preparation Methods

Preparation Method Key Features Reaction Conditions Advantages References
Selective Alkylation of (S)-3-methylpiperazine Stepwise ethyl and methyl alkylation on piperazine N-atoms DMF or THF solvent; base (NaH, K2CO3); 10–25°C High selectivity; preserves stereochemistry
Dihydrochloride Salt Formation Acid-base reaction to form stable salt HCl in aqueous or organic solvent Improves stability and solubility
One-Pot Protonated Piperazine Method Protonation of piperazine; heterogeneous metal ion catalysis; microwave-assisted flow reactor Room to elevated temperature; supported catalysts Simplified, green chemistry; high yield
Catalytic Hydrogenation & Reduction Protection/deprotection; LiAlH4 reduction; Pd/C hydrogenation Hydrogen pressure 80–100 psi; THF solvent High purity; control of isomer formation

Research Findings and Process Optimization

  • The protonation-based one-pot method significantly reduces reaction steps and costs while maintaining high purity and yield, suitable for scale-up and industrial applications.
  • Microwave-assisted flow reactors enhance reaction kinetics and can be adapted for chiral piperazine derivatives, potentially improving throughput.
  • Alkylation conditions must be carefully controlled to avoid over-alkylation and racemization, preserving the (S)-configuration critical for biological activity.
  • Catalytic hydrogenation and reduction steps, while more complex, offer routes to highly pure piperazine derivatives with minimal isomeric impurities, important for pharmaceutical intermediates.

Q & A

Basic: What are the standard synthetic routes for (S)-1-Ethyl-3-methyl-piperazine dihydrochloride?

Answer:
A common approach involves synthesizing the piperazine core through nucleophilic substitution or reductive amination. For example:

React a chiral precursor (e.g., (S)-1-ethyl-3-methylpiperazine) with hydrochloric acid in a polar solvent (e.g., dichloromethane or ethanol).

Purify the product via recrystallization or column chromatography.

Form the dihydrochloride salt by treating the free base with gaseous HCl or concentrated HCl in ether .
Table 1: Key Reaction Parameters

StepConditions
Amine alkylationEthyl halide, base (e.g., K₂CO₃)
Salt formationHCl gas in Et₂O or aqueous HCl
PurificationFlash chromatography or recrystallization

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

Chiral resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers .

Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during alkylation to favor the (S)-enantiomer.

Circular dichroism (CD) : Validate enantiopurity post-synthesis by comparing optical rotation values to literature data .
Note: Contradictions in reported optical rotations may arise from solvent polarity or temperature differences during measurement.

Basic: What analytical techniques confirm structure and purity?

Answer:

NMR spectroscopy : Compare ¹H/¹³C spectra with computational predictions (e.g., ChemDraw) to verify substituent positions.

Mass spectrometry (MS) : Confirm molecular weight (C₇H₁₈Cl₂N₂: calc. 213.14 g/mol) .

HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced: How do environmental factors influence stability in experimental conditions?

Answer:

pH : The compound may degrade under strongly basic conditions (pH >10) due to dehydrochlorination.

Temperature : Store at 2–8°C to prevent thermal decomposition; avoid prolonged exposure to >25°C .

Light sensitivity : Protect from UV light to avoid photolytic cleavage of the piperazine ring .
Table 2: Stability Data for Related Piperazine Derivatives

ConditionDegradation PathwayReference
High humidityHydrolysis of ethyl group
Oxidative stressN-oxidation of piperazine

Basic: What safety protocols are recommended for handling?

Answer:

PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

Ventilation : Use a fume hood to prevent inhalation of HCl vapors during salt formation .

Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: How to resolve contradictions in reported physicochemical properties?

Answer:

Methodological audit : Compare solvent systems (e.g., aqueous vs. anhydrous HCl) in salt formation, which may alter melting points or solubility.

Purity assessment : Discrepancies in boiling points (e.g., 157°C vs. 160°C) may stem from impurities in early synthesis batches .

Cross-validate data : Use orthogonal techniques (e.g., X-ray crystallography and DSC) to confirm thermal properties .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride

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